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An In-depth Technical Guide to HSD17B13 Expression in NAFLD and NASH Models

Executive Summary

Hydroxysteroid 17-beta dehydrogenase 13 (HSD17B13) is a liver-specific, lipid droplet-
associated protein that has emerged as a key player in the pathogenesis of non-alcoholic fatty
liver disease (NAFLD) and its progressive form, non-alcoholic steatohepatitis (NASH).[1][2]
While overexpression of wild-type HSD17B13 is associated with increased hepatic lipid
accumulation, genetic loss-of-function variants are paradoxically protective against the
progression to more severe liver disease, including NASH, fibrosis, and hepatocellular
carcinoma.[1][3] This has positioned HSD17B13 as a high-interest therapeutic target for
NAFLD/NASH.[4][5] This guide provides a comprehensive overview of HSD17B13 expression
in various disease models, details common experimental protocols, and visualizes key
pathways and workflows.

Data on HSD17B13 Expression in NAFLD/NASH

HSD17B13 expression is consistently found to be upregulated in both human patients and
preclinical models of NAFLD and NASH.[6][7] This upregulation correlates with disease
presence and, in some models, its severity.

Quantitative Data from Human Studies
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Human studies consistently demonstrate elevated HSD17B13 levels in individuals with NAFLD

compared to healthy controls. Furthermore, genetic studies have identified specific loss-of-

function variants that confer protection against disease progression.

Metric

Population /
Condition

Finding

Reference

MRNA Expression

NAFLD Patients
(n=43) vs. Healthy
Controls (n=14)

5.9-fold higher hepatic
expression in NAFLD

patients.

[1]

Protein Expression
(IHC Score)

Normal Liver vs.
NASH vs. Cirrhosis

Increased from
Normal (49.74 + 4.13)
to NASH (67.85 +
1.37) and Cirrhosis
(68.89 £ 1.71).

[8]

Genetic Association
(rs72613567)

Multi-ethnic Asian
Cohort

TA allele (loss-of-
function) associated
with lower odds of
NAFLD (adj. OR:
0.59) and NASH (ad;.
OR: 0.55).

Genetic Association
(rs72613567)

European Descent
Cohort (n=46,544)

Reduced risk of
NAFLD/NASH
cirrhosis by 17%
(heterozygotes) and

30% (homozygotes).

[1]

Quantitative Data from In Vivo (Animal) Models

Multiple diet-induced and genetic animal models of NAFLD/NASH recapitulate the findings in

humans, showing increased HSD17B13 expression.
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Model Diet / Condition Key Finding Reference

i o Significantly increased
) Choline-Deficient (CD) )
Murine Model - hepatic HSD17B13 [21[4]
ie
expression.

Upregulated hepatic
_ _ _ HSD17B13
Murine Model High-Fat Diet (HFD) ) [2][4]
expression compared

to control mice.

Upregulated hepatic
. Type 2 Diabetes HSD17B13
db/db Mice _ [2][4]
Model expression compared

to control mice.

Markedly increased
hepatic HSD17B13

Multiple Murine MCD, CDHFD, HFD, )

MRNA and protein [8][10]
Models DEN, BDL, CCl4

levels across all

models.

Resulted in

Adenovirus-mediated accelerated lipid
HFD-Obese Mice overexpression of droplet biogenesis [2]
HSD17B13 and excessive neutral

lipid accumulation.

Note: While many studies report upregulation, some knockout models have produced
inconsistent results regarding protection from steatosis, suggesting potential species-specific
differences or diet-dependent effects.[2][11]

Signaling and Logical Pathways

HSD17B13 is involved in complex pathways related to lipid and retinol metabolism. Its wild-type
form promotes lipid storage, while loss-of-function variants disrupt this process, leading to a
protective phenotype.
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HSD17B13 Regulatory and Functional Pathway

The expression of HSD17B13 is modulated by nuclear receptors involved in lipid metabolism.
Its enzymatic activity, primarily as a retinol dehydrogenase, is central to its function.[1]
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Caption: Upstream regulation and downstream effects of wild-type HSD17B13.

Genetic Variant Protective Mechanism

A key finding is the protective nature of the rs72613567:TA loss-of-function variant. This variant
leads to a truncated, inactive protein, which prevents the progression from simple steatosis to
inflammatory NASH and fibrosis.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

BenchChem contact

Address: 3281 E Guasti Rd
Our mission is to be the trusted global source of Hastt

essential and advanced chemicals, empowering Ontario, CA 91761, United States

scientists and researchers to drive progress in science Phone: (601) 213-4426

and industry. Email: info@benchchem.com
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